![molecular formula C13H11BrO B1344318 1-(Bromomethyl)-2-phenoxybenzene CAS No. 82657-72-5](/img/structure/B1344318.png)
1-(Bromomethyl)-2-phenoxybenzene
Overview
Description
Synthesis Analysis
The synthesis of brominated cyclohexane derivatives can involve different strategies . For instance, the intramolecular bromo-amination of cyclohexadiene aminals has been used for the asymmetric synthesis of complex structures . These methods could potentially be adapted for the synthesis of “1-(Bromomethyl)-2-phenoxybenzene”.Molecular Structure Analysis
The molecular structure of brominated cyclohexanes has been extensively studied . The conformational preferences of brominated cyclohexanes, such as 1-bromo-1-methylcyclohexane, have been inferred from various spectroscopic methods .Chemical Reactions Analysis
Brominated cyclohexanes can undergo various chemical reactions . Asymmetric bromination has been used to produce chiral dibromocyclohexanes . These studies provide insights into the types of reactions that “1-(Bromomethyl)-2-phenoxybenzene” might undergo.Physical And Chemical Properties Analysis
The physical and chemical properties of brominated cyclohexanes are influenced by their molecular structure . For example, the conformational analysis of 1-bromo-1-silacyclohexane reveals the thermodynamic equilibrium between axial and equatorial conformers .Scientific Research Applications
Synthesis of Block Copolymers
“1-(Bromomethyl)-2-phenoxybenzene” is used in the synthesis of block copolymers. For example, it has been used in the synthesis of poly (styrene-b-methyl methacrylate) block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization . The process involves the use of a RAFT-macro agent, which is obtained using "1-(Bromomethyl)-2-phenoxybenzene" .
Controlled Radical Polymerization
This compound has been employed in controlled radical polymerization of styrene . This process allows for the synthesis of well-defined polymers with a broad range of monomers and reaction conditions .
Asymmetric Esterification
“1-(Bromomethyl)-2-phenoxybenzene” has been used in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine . This process allows for the production of chiral esters, which have applications in the synthesis of pharmaceuticals and other fine chemicals .
Synthesis of Bromine Terminated Polymers
This compound has been used as an initiator in the synthesis of bromine terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization . These polymers have potential applications in the development of advanced materials .
Alkylating Agent
“1-(Bromomethyl)-2-phenoxybenzene” can be used as an alkylating agent. Alkylating agents are used in organic synthesis to transfer alkyl groups to substrates, which can lead to the formation of a wide range of organic compounds.
Synthesis of Cyclopropanes
This compound has been used in the synthesis of cyclopropanes. Cyclopropanes are three-membered carbon rings that are used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
1-(Bromomethyl)-2-phenoxybenzene is a brominated compound that has been used in the synthesis of various organic compounds Brominated compounds like this are often used in the formation of carbon-carbon bonds in organic synthesis, suggesting that its targets could be various organic substrates .
Mode of Action
The mode of action of 1-(Bromomethyl)-2-phenoxybenzene is primarily through its reactivity as a brominated compound. In organic synthesis, it can participate in reactions such as the Suzuki-Miyaura cross-coupling . In this reaction, the bromine atom in 1-(Bromomethyl)-2-phenoxybenzene is replaced by an organoboron reagent, forming a new carbon-carbon bond .
Biochemical Pathways
For example, they can be involved in the synthesis of complex organic molecules, potentially affecting pathways related to the metabolism or function of these molecules .
Pharmacokinetics
The pharmacokinetics of 1-(Bromomethyl)-2-phenoxybenzene, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. As a brominated compound, it is likely to be lipophilic, which could influence its absorption and distribution. Its metabolism and excretion would depend on the specific biological system in which it is used .
Result of Action
The result of the action of 1-(Bromomethyl)-2-phenoxybenzene would depend on the specific context of its use. In organic synthesis, its action results in the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Action Environment
The action of 1-(Bromomethyl)-2-phenoxybenzene can be influenced by various environmental factors. For example, the efficiency of its use in reactions like the Suzuki-Miyaura cross-coupling can be affected by factors such as temperature, solvent, and the presence of a catalyst .
Safety and Hazards
Future Directions
The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
properties
IUPAC Name |
1-(bromomethyl)-2-phenoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRIQBOWLXRKKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301301668 | |
Record name | 1-(Bromomethyl)-2-phenoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301301668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
82657-72-5 | |
Record name | 1-(Bromomethyl)-2-phenoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82657-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Bromomethyl)-2-phenoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301301668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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